4-tert-Butoxy-3-fluoroaniline

Vue d'ensemble

Description

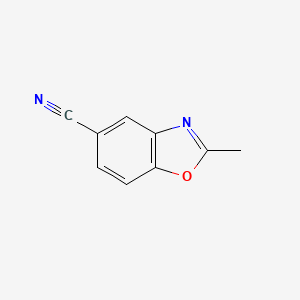

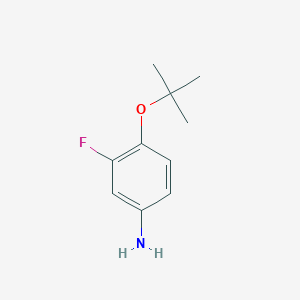

4-tert-Butoxy-3-fluoroaniline is a chemical compound used for proteomics research . It has a molecular formula of C10H14FNO and a molecular weight of 183.22 .

Molecular Structure Analysis

The molecular structure of 4-tert-Butoxy-3-fluoroaniline has been determined by various methods including X-ray diffraction and density functional theory (DFT) calculations .Chemical Reactions Analysis

While specific chemical reactions involving 4-tert-Butoxy-3-fluoroaniline are not detailed in the available resources, it has been used in the synthesis of poly(4-tert-butoxystyrene) and poly(4-tert-butoxy-.alpha.-methylstyrene) .Physical And Chemical Properties Analysis

4-tert-Butoxy-3-fluoroaniline has a molecular formula of C10H14FNO and a molecular weight of 183.22 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Proteomics Research

- Field : Biochemistry

- Application : 4-tert-Butoxy-3-fluoroaniline is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

Sustainable Fluorous Chemistry

- Field : Organic Chemistry

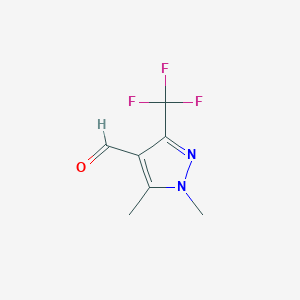

- Application : This compound is used in the development of sustainable fluorous chemistry . It’s involved in the synthesis and characterization of fluorous ethers with nonafluoro-tert-butoxy groups .

- Method : The ethers were prepared by the reaction of sodium nonafluoro-tert-butoxide with the corresponding alkyl halides in good yields . Their fluorous partition coefficients and toxicity were also investigated .

- Results : Computational studies have shown that these ethers exist in a monomeric form in certain solvents and they likely aggregate to form oligomers in others .

Peptoid-Based Polyacids Synthesis

- Field : Polymer Chemistry

- Application : 4-tert-Butoxy-3-fluoroaniline is used in the synthesis of peptoid-based polyacids . These are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .

- Method : The compound is used in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids . The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .

- Results : The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) . The poly(N-(2-carboxyethyl) glycine) polymer is a weak polyelectrolyte whose hydrodynamic size in water can be controlled by the solution pH .

Propriétés

IUPAC Name |

3-fluoro-4-[(2-methylpropan-2-yl)oxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQNVLMXQIDZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butoxy-3-fluoroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1386461.png)

![5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1386469.png)

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386482.png)